molecular formula C24H29N5O B2736800 2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one CAS No. 2034446-12-1

2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one

Cat. No. B2736800
CAS RN: 2034446-12-1
M. Wt: 403.53
InChI Key: DRHQOERBLAHBSF-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one” is a chemical compound . It contains an indazole moiety, which is a heterocyclic aromatic organic compound . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one” are not available in the retrieved resources .

Scientific Research Applications

Anti-Inflammatory Properties

Indazole derivatives have shown promise as anti-inflammatory agents. Researchers have synthesized and screened various indazole analogs for their in vivo anti-inflammatory potential. For instance:

Antimicrobial Activity

Certain indazole derivatives exhibit antifungal properties. For example:

  • 3-(5-bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol displayed significant antifungal activity against Candida spp. and Aspergillus spp. .

Other Potential Applications

While the above fields are well-studied, indazole continues to be explored for its medicinal properties. Future research may uncover additional applications, including:

Safety and Hazards

The safety and hazards information for “2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one” is not available in the retrieved resources .

Future Directions

Given the various biological activities of the indazole moiety, it is suggested that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

2-phenyl-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-2-19(18-8-4-3-5-9-18)24(30)28-16-14-27(15-17-28)23-22-20-10-6-7-11-21(20)26-29(22)13-12-25-23/h3-5,8-9,12-13,19H,2,6-7,10-11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHQOERBLAHBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one

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